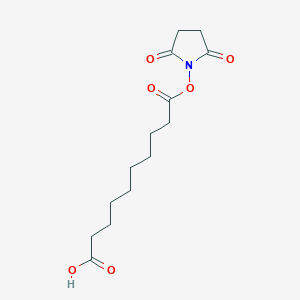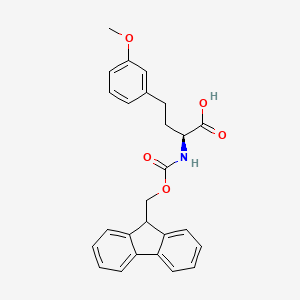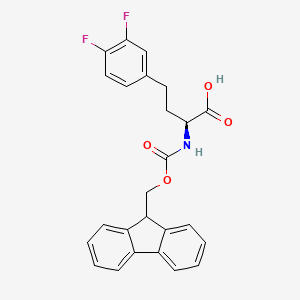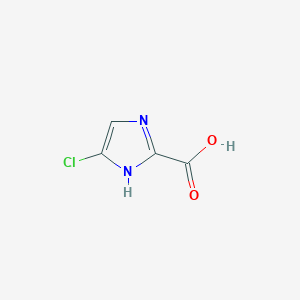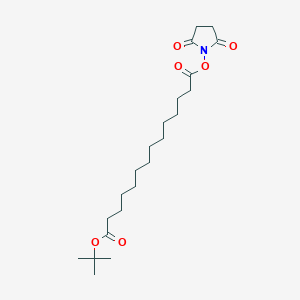
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate is a chemical compound with a complex structure, characterized by its long carbon chain and functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate typically involves the esterification of tetradecanedioic acid with tert-butyl alcohol under acidic conditions. The reaction is often carried out using a strong acid catalyst, such as sulfuric acid, and requires heating to promote the esterification process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and other advanced chemical engineering methods can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using lithium aluminum hydride or other reducing agents.
Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation products may include dicarboxylic acids or their derivatives.
Reduction products can be alcohols or other reduced forms of the compound.
Substitution products can vary widely, depending on the specific reagents and conditions used.
科学研究应用
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes.
Industry: Use in the production of polymers, coatings, and other materials due to its chemical properties.
作用机制
The mechanism by which 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary, but often include interactions with cellular signaling pathways or metabolic processes.
相似化合物的比较
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate can be compared to other similar compounds, such as:
1-tert-Butyl 2,5-dioxopyrrolidin-1-yl icosanedioate: Similar structure but with a longer carbon chain.
21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate: A more complex derivative with additional functional groups.
属性
IUPAC Name |
1-O-tert-butyl 14-O-(2,5-dioxopyrrolidin-1-yl) tetradecanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO6/c1-22(2,3)28-20(26)14-12-10-8-6-4-5-7-9-11-13-15-21(27)29-23-18(24)16-17-19(23)25/h4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCODDDNCGMCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
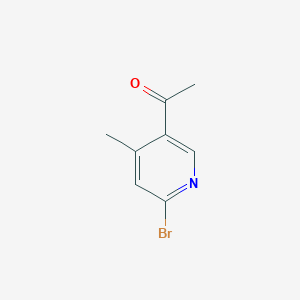
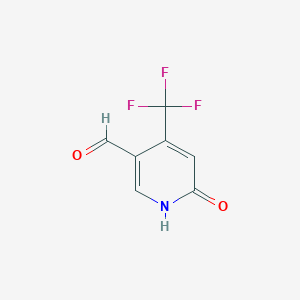
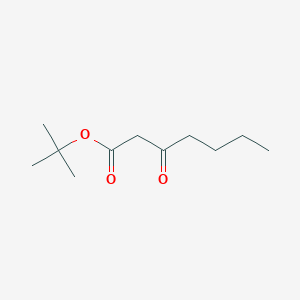
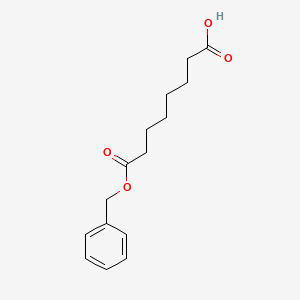
![2-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8097441.png)
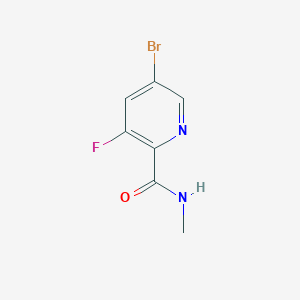

![6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8097459.png)
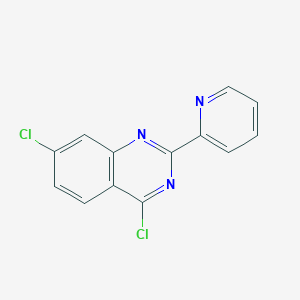
![3-[(4-tert-Butylphenyl)methyl]piperidine HCl](/img/structure/B8097468.png)
